molecular formula C22H24N2O2S B6012550 5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone

5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone

Cat. No. B6012550
M. Wt: 380.5 g/mol
InChI Key: FUYGNNMZBFXUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone is a chemical compound with potential applications in scientific research. It is a pyrimidinone derivative with a unique chemical structure that makes it an interesting subject for investigation.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone are not well documented. However, it has been shown to have inhibitory effects on certain enzymes, which could have implications for the treatment of diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone in lab experiments is its unique chemical structure, which could make it a useful tool for investigating biological processes. However, its inhibitory effects on certain enzymes could also be a limitation, as it may interfere with other processes being studied.

Future Directions

There are several potential future directions for research on 5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone. One area of interest could be investigating its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another area of research could be exploring its effects on other enzymes and biological processes. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with sec-butyl mercaptan in the presence of a catalyst to form the desired compound.

Scientific Research Applications

5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has potential applications in scientific research as a pharmacological tool for investigating biological processes. It has been shown to have inhibitory effects on certain enzymes, which could be useful in studying their function.

properties

IUPAC Name

5-benzyl-2-butan-2-ylsulfanyl-6-hydroxy-3-(4-methylphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-4-16(3)27-22-23-20(25)19(14-17-8-6-5-7-9-17)21(26)24(22)18-12-10-15(2)11-13-18/h5-13,16,25H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYGNNMZBFXUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC(=C(C(=O)N1C2=CC=C(C=C2)C)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone

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